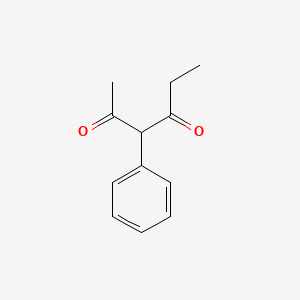
3-Phenylhexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylhexane-2,4-dione is an organic compound characterized by a phenyl group attached to a hexane backbone with two ketone functional groups at the second and fourth positions
準備方法
Synthetic Routes and Reaction Conditions: 3-Phenylhexane-2,4-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between acetophenone and ethyl acetate, followed by hydrolysis and decarboxylation. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes to increase yield and reduce costs. These methods often utilize advanced catalysts and optimized reaction conditions to ensure high purity and scalability.
化学反応の分析
Types of Reactions: 3-Phenylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or diols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
3-Phenylhexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Phenylhexane-2,4-dione involves its interaction with various molecular targets. The diketone functional groups can form complexes with metal ions, influencing catalytic processes. Additionally, the phenyl group can participate in π-π interactions with aromatic systems, affecting molecular recognition and binding.
類似化合物との比較
2-Phenylhexane-2,4-dione: Similar structure but with the phenyl group at a different position.
3-Phenylpentane-2,4-dione: A shorter carbon chain but similar functional groups.
3-Phenylheptane-2,4-dione: A longer carbon chain with similar functional groups.
Uniqueness: 3-Phenylhexane-2,4-dione is unique due to its specific arrangement of functional groups and the phenyl ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for targeted applications in various fields.
特性
CAS番号 |
109839-21-6 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
3-phenylhexane-2,4-dione |
InChI |
InChI=1S/C12H14O2/c1-3-11(14)12(9(2)13)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3 |
InChIキー |
FVNJJMOXIJNIOM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
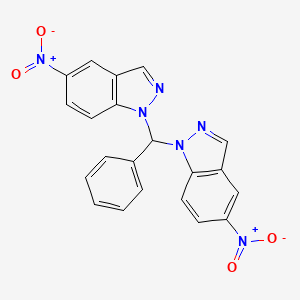
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
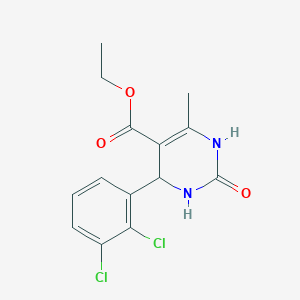
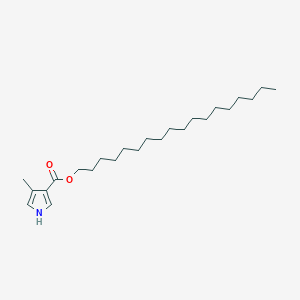
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
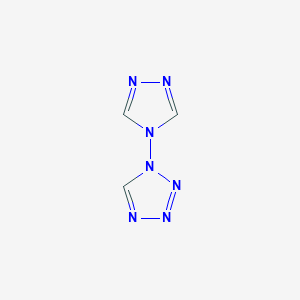
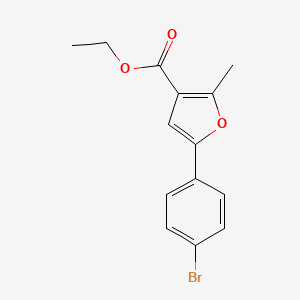
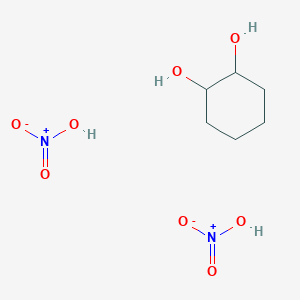
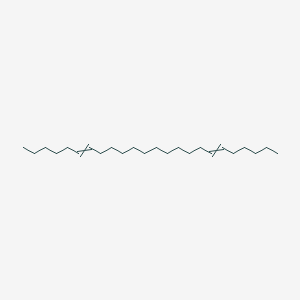
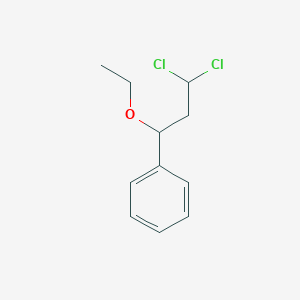
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
